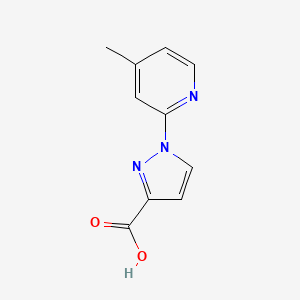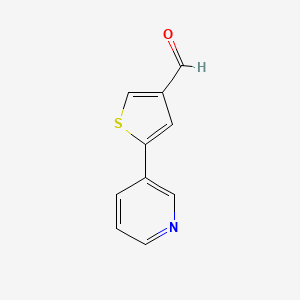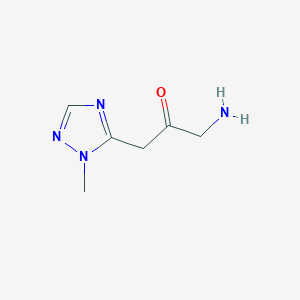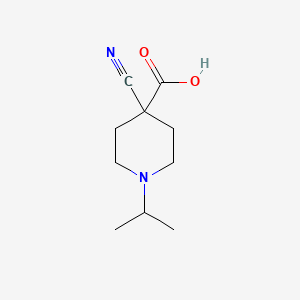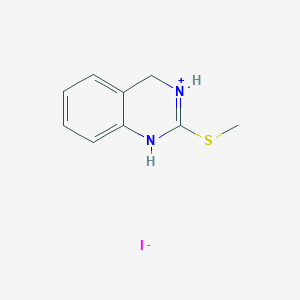![molecular formula C9H14BrN3 B13192654 [2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine](/img/structure/B13192654.png)
[2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine: is an organic compound with the molecular formula C9H14BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine typically involves the bromination of pyrimidine derivatives followed by alkylation. One common method involves the reaction of 5-bromopyrimidine with isopropylamine under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Addition Reactions: The double bonds in the pyrimidine ring can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrimidine derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry: In chemistry, [2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of pyrimidine derivatives on various biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets in a specific manner, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The exact mechanism of action of [2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine is not well-documented. as a pyrimidine derivative, it is likely to interact with nucleic acids and proteins, potentially inhibiting or modifying their function. The bromine atom may also play a role in its reactivity, facilitating interactions with biological molecules .
Comparison with Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: This compound is similar in structure but contains a nitrile group instead of the dimethylamine group.
2-(5-Bromopyrimidin-2-yl)propan-2-amine: This compound is closely related but lacks the dimethyl groups on the nitrogen atom.
Uniqueness: The presence of the dimethylamine group in [2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and interactions with other molecules, making it unique in its class .
Properties
Molecular Formula |
C9H14BrN3 |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C9H14BrN3/c1-9(2,13(3)4)8-11-5-7(10)6-12-8/h5-6H,1-4H3 |
InChI Key |
LUQYJFDOGUSQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)
